Aureothin

Descripción general

Descripción

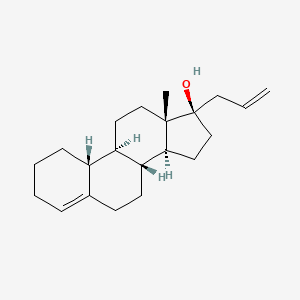

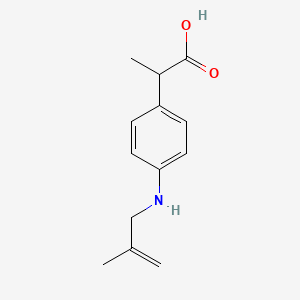

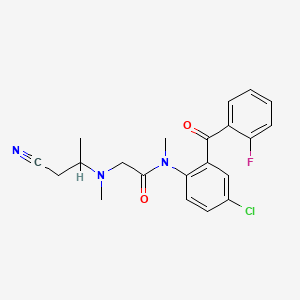

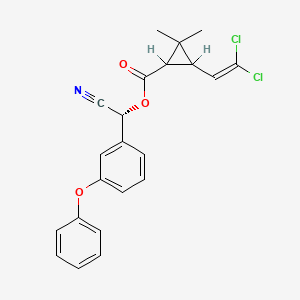

Aureothin es un producto natural de un antibiótico citotóxico de shikimato-policétido con la fórmula molecular C22H23NO6. Es producido por la bacteria Streptomyces thioluteus y exhibe actividades antitumorales, antifúngicas e insecticidas . This compound es conocido por su estructura única, que incluye un grupo nitro y un anillo de tetrahidrofurano, contribuyendo a sus diversas actividades biológicas .

Aplicaciones Científicas De Investigación

Aureothin tiene una amplia gama de aplicaciones de investigación científica. En química, sirve como un compuesto modelo para estudiar la biosíntesis de policétidos y los mecanismos enzimáticos . En biología y medicina, this compound se investiga por sus propiedades antitumorales, antifúngicas e insecticidas . Ha mostrado potencial como un compuesto principal para el desarrollo de nuevos fármacos anticancerígenos y antifúngicos . Además, this compound y sus derivados se utilizan en la investigación agrícola para el control de plagas debido a su actividad insecticida .

Mecanismo De Acción

El mecanismo de acción de aureothin involucra la interferencia con el complejo respiratorio mitocondrial II . Esta disrupción conduce a la inhibición de la respiración celular y la producción de energía, lo que resulta en la muerte celular . El grupo nitro en this compound es crucial para su actividad biológica, ya que participa en reacciones redox que generan especies reactivas de oxígeno, contribuyendo aún más a sus efectos citotóxicos .

Análisis Bioquímico

Biochemical Properties

Aureothin interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of this compound begins with chorismic acid. P-nitrobenzoate is derived from p-aminobenzoate by an N-oxygenase, which is encoded by aurF . This enzyme is responsible for converting p-aminobenzoate to p-nitrobenzoate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit antitumor, antifungal, and insecticidal activities . It interferes with mitochondrial respiratory complex II , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the inhibition of the mitochondrial respiratory complex II . This inhibition can lead to changes in gene expression and can affect the activity of various biomolecules.

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthesis of this compound involves the conversion of p-aminobenzoate to p-nitrobenzoate by an N-oxygenase, which is encoded by aurF . This process involves several enzymes and cofactors.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La biosíntesis de aureothin comienza con el ácido corísmico. La vía implica varias enzimas clave, incluyendo una N-oxigenasa que convierte el p-aminobenzoato en p-nitrobenzoato . Esto es seguido por la acción de tres sintetasas de policétidos tipo I, que generan una cadena de policétido utilizando p-nitrobenzoato como unidad de partida . La cadena se somete a múltiples ciclos de extensión y modificación, incluyendo O-metilación y formación de anillo de tetrahidrofurano, para producir el producto final, this compound .

Métodos de Producción Industrial: La producción industrial de this compound típicamente involucra procesos de fermentación utilizando Streptomyces thioluteus. La optimización de las condiciones de fermentación, como la composición de nutrientes, el pH y la temperatura, puede mejorar el rendimiento de this compound . Las técnicas de ingeniería genética también se emplean para mejorar la eficiencia de producción mediante la sobreexpresión de genes biosintéticos clave .

Análisis De Reacciones Químicas

Tipos de Reacciones: Aureothin se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. El grupo nitro en this compound se puede reducir a un grupo amino en condiciones específicas . El compuesto también puede participar en reacciones de sustitución, particularmente involucrando los grupos metoxi y nitro .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes reductores como el hidrógeno gaseoso y paladio sobre carbón para la reducción del grupo nitro . Las reacciones de sustitución a menudo involucran nucleófilos como aminas y tioles . Las reacciones se llevan a cabo típicamente en condiciones suaves para preservar la integridad de la estructura compleja de this compound .

Productos Principales: Los productos principales formados a partir de las reacciones de this compound incluyen derivados de amino de la reducción del grupo nitro y varios derivados sustituidos de las reacciones de sustitución nucleofílica . Estos derivados a menudo retienen las actividades biológicas del compuesto principal y pueden exhibir propiedades mejoradas o modificadas .

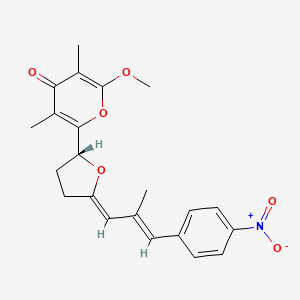

Comparación Con Compuestos Similares

Aureothin es único entre los compuestos similares debido a su grupo nitro y anillo de tetrahidrofurano. Los compuestos similares incluyen neothis compound y aureopyran, que comparten similitudes estructurales pero difieren en grupos funcionales específicos y actividades biológicas . Neothis compound, por ejemplo, carece del grupo nitro pero conserva la columna vertebral de policétido, lo que resulta en diferentes propiedades biológicas . Aureopyran es un análogo de this compound con modificaciones en el anillo de tetrahidrofurano, lo que lleva a perfiles de actividad alterados .

Propiedades

Número CAS |

2825-00-5 |

|---|---|

Fórmula molecular |

C22H23NO6 |

Peso molecular |

397.4 g/mol |

Nombre IUPAC |

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |

InChI |

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-/t19-/m1/s1 |

Clave InChI |

GQKXCBCSVYJUMI-WACKOAQBSA-N |

SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 |

SMILES isomérico |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2 |

SMILES canónico |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aureothin, Mycolutein, Strain 58 substance |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aureothin exert its antifungal and antitumor effects?

A1: While the precise mechanism of action remains under investigation, this compound is known to inhibit mitochondrial respiration. [] Research suggests that this compound interacts with components of the electron transport chain, disrupting cellular energy production and ultimately leading to cell death in susceptible organisms. [, ]

Q2: What is the role of the tetrahydrofuran (THF) ring in this compound's activity?

A2: The THF ring is crucial for this compound's selective antifungal activity. Analogues lacking this structural feature exhibit diminished activity against certain pathogenic fungi. [] This suggests a specific interaction between the THF ring and fungal targets, potentially influencing binding affinity and target selectivity.

Q3: Has this compound shown efficacy in any in vivo models?

A3: Studies have demonstrated the efficacy of this compound and its derivatives in various in vivo models. For example, this compound extracts from Streptomyces sp. AE170020 effectively suppressed pine wilt disease development in Pinus densiflora plants. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C22H23NO6 and a molecular weight of 397.42 g/mol. [, ]

Q5: What spectroscopic data is available for this compound?

A5: this compound's structure has been elucidated using various spectroscopic techniques, including NMR spectroscopy, UV-Vis spectroscopy, and infrared spectroscopy. [, , , , , , ] Its UV-Vis spectrum reveals characteristic absorption bands attributed to the nitroaryl and pyrone moieties, while NMR data provide detailed information on the compound's structure and stereochemistry. [, , ]

Q6: How is this compound biosynthesized?

A6: this compound biosynthesis involves a non-canonical modular type I polyketide synthase (PKS) system that utilizes p-nitrobenzoate (PNBA) as a starter unit. [, , , ] The pathway includes iterative use of PKS modules, a rare phenomenon in polyketide assembly. [, , ] Tailoring enzymes then introduce the THF ring and methylate the pyrone ring, yielding the final product. [, ]

Q7: Can the this compound biosynthetic pathway be engineered to produce novel derivatives?

A7: Yes, researchers have successfully engineered the this compound pathway to produce novel derivatives. For example, modifying the enzymatic methylation pattern led to the production of aureopyran, a derivative featuring an unusual pyran backbone. [] This demonstrates the potential of pathway engineering for generating this compound analogs with altered structures and potentially improved pharmacological properties.

Q8: What is the role of the enzyme AurF in this compound biosynthesis?

A8: AurF is a unique N-oxygenase responsible for the biosynthesis of the PNBA starter unit from p-aminobenzoate (PABA). [, , ] This enzyme exhibits remarkable chemo- and regioselectivity, making it a promising candidate for biocatalytic applications in the synthesis of nitroaromatic compounds. [, ]

Q9: How do structural modifications of this compound affect its biological activity?

A9: Modifications to the this compound scaffold significantly impact its biological activity. The THF ring is essential for antifungal selectivity, while alterations to the pyrone ring or aryl substituent can influence potency and cytotoxicity. [, , ] For instance, deoxythis compound, lacking the THF ring, exhibits diminished antifungal activity. [, ]

Q10: Have any this compound analogs with improved pharmacological properties been synthesized?

A10: Yes, several this compound analogs with enhanced pharmacological properties have been synthesized. For example, N-acetyl aureothamine displays potent activity against Helicobacter pylori. [, ] This highlights the potential for developing this compound-based compounds with improved efficacy and safety profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.